molecular formula C10H18NNaO4S B2620788 Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2470384-89-3

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

Cat. No.: B2620788
CAS No.: 2470384-89-3
M. Wt: 271.31
InChI Key: UEBOYVLZCSVHQB-DDWIOCJRSA-M
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Description

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a chiral sulfinate salt characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a sulfinate (SO₂⁻) group at the 3-position. The (3R) stereochemistry renders it enantiomerically pure, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The Boc group enhances stability by protecting the amine from unwanted reactions, while the sulfinate moiety acts as a nucleophile or leaving group in cross-coupling reactions, organocatalysis, and sulfonation processes.

This compound’s ionic nature (due to the sodium counterion) improves solubility in polar solvents like water or methanol, facilitating its use in homogeneous reaction conditions. It is frequently employed in medicinal chemistry to introduce sulfonyl groups into target molecules, a critical step in developing kinase inhibitors or protease-activated receptor antagonists.

Properties

IUPAC Name

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBOYVLZCSVHQB-DDWIOCJRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a piperidine derivative. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl hydroperoxide as an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of continuous flow processes can help in scaling up the production while maintaining the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and substituted piperidine derivatives. These products are valuable intermediates in various organic synthesis processes .

Scientific Research Applications

Organic Synthesis

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate serves as a building block in the synthesis of complex organic molecules. Its ability to introduce the tert-butoxycarbonyl group into various substrates makes it valuable for creating intermediates in organic synthesis.

Key Reactions

  • Oxidation : The sulfinate group can be oxidized to form sulfonates.
  • Reduction : This compound can be reduced to yield sulfides.
  • Substitution : The tert-butoxycarbonyl group can undergo substitution reactions under specific conditions.
Reaction TypeProduct FormedCommon Reagents
OxidationSulfonatesTert-butyl hydroperoxide
ReductionSulfidesSodium borohydride
SubstitutionSubstituted piperidine derivativesVaries based on substrate

Biochemical Studies

In the realm of biochemistry , this compound is utilized to study enzyme mechanisms and protein modifications. Its structural properties allow researchers to explore interactions between small molecules and biological macromolecules.

Case Study: Enzyme Inhibition

Research has indicated that piperidine derivatives exhibit significant enzyme inhibitory activity, making them suitable candidates for drug development targeting various diseases, including cancer and metabolic disorders .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry, particularly in the development of antimicrobial agents . Compounds derived from this sulfinate have demonstrated promising activity against multidrug-resistant pathogens.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the sulfinate moiety enhances their pharmacological profile, potentially leading to new therapeutic agents .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals. Its unique reactivity allows for efficient synthesis processes that are both sustainable and scalable.

Production Methods

The compound is often synthesized using flow microreactor systems, which facilitate continuous production while maintaining high yields and purity levels. This method is particularly advantageous for large-scale applications.

Mechanism of Action

The mechanism of action of Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxycarbonyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different pathways. The sulfinate group can participate in redox reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

This compound

  • Functional Groups : Boc-protected amine, sulfinate (SO₂⁻Na⁺).
  • Key Features : Ionic sulfinate group enables nucleophilic reactivity; sodium counterion enhances solubility.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)

  • Functional Groups : Boc-protected amine, carboxylic acid (COOH), phenyl substituent at the 4-position .

Molecular and Physicochemical Properties

Property This compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
CAS Number Not available in evidence 652971-20-5
Molecular Formula C₁₀H₁₈NNaO₄S (estimated) C₁₇H₂₃NO₄
Molecular Weight ~271 g/mol (estimated) 305.37 g/mol
Solubility High in polar solvents (e.g., water, methanol) Moderate in DMSO; pH-dependent in aqueous media
Reactivity Nucleophilic sulfinate participates in SN2 reactions Carboxylic acid undergoes condensation or amidation reactions

Biological Activity

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₉NO₄S
  • Molecular Weight : 253.34 g/mol

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfinic acid moiety, which is critical for its biological activity.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of nitrogen-containing compounds in preventing or treating bacterial infections. These compounds were shown to inhibit bacterial growth by disrupting essential cellular processes, making them potential candidates for antibiotic development .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against prostate cancer cell lines PC-3 and DU145. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting that the compound is more effective against PC-3 cells compared to DU145 cells .

Table 1: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The mechanism by which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. This process includes chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Antioxidant Activity

Beyond its cytotoxic effects, this compound has also been evaluated for antioxidant properties. It demonstrated the ability to inhibit lipid peroxidation, suggesting potential applications in protecting cells from oxidative stress .

Study on Antibacterial Efficacy

A notable case study involved the synthesis and evaluation of various nitrogen-containing compounds, including derivatives of piperidine, which showed promising results against Gram-positive bacteria. The study concluded that these compounds could serve as lead candidates for new antibacterial agents .

Study on Cancer Cell Lines

Another significant study focused on the effects of this compound on human prostate cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through specific pathways associated with oxidative stress and DNA damage .

Q & A

Q. What synthetic methodologies are recommended for Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate, and how are reaction conditions optimized?

The synthesis typically involves sequential protection and sulfination steps. The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen using Boc-anhydride in the presence of a base like triethylamine, often in dichloromethane at 0–20°C . Sulfinate group installation may involve nucleophilic substitution or oxidation, with temperature control (e.g., 0°C for exothermic steps) and catalysts like DMAP improving efficiency. Purification via flash chromatography (ethyl acetate/hexane gradients) is critical for isolating the product .

Q. What storage conditions are required to maintain the stability of this compound?

Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture ingress and Boc cleavage. Avoid exposure to acids, bases, or oxidizing agents. Stability data for analogous Boc-protected piperidines suggests degradation risks under humid or high-temperature conditions .

Q. What safety protocols should be followed during handling?

Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Spills require containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. While acute toxicity data is limited, treat sulfinate-containing compounds with caution due to potential reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sulfination step yields?

Yield discrepancies often stem from reagent purity, reaction time, or work-up methods. Methodological solutions include:

  • Kinetic studies to optimize reaction duration.
  • Inline monitoring (HPLC/FTIR) to track progress.
  • Comparative solvent studies (e.g., deuterated solvents) to assess solvent effects.
    Using freshly distilled sulfinating agents and rigorous purification (e.g., recrystallization) improves reproducibility .

Q. What advanced techniques confirm the stereochemical integrity of the (3R) configuration?

  • Chiral HPLC (e.g., Chiralpak AD-H) determines enantiomeric purity.
  • 2D NMR (NOESY) identifies spatial interactions between the sulfinate group and adjacent protons.
  • X-ray crystallography provides definitive confirmation if suitable crystals are obtained .

Q. How does the Boc group influence regioselectivity during functionalization?

The Boc group reduces the nucleophilicity of the piperidine nitrogen, directing reactivity to the sulfinate moiety. This enables selective modifications (e.g., alkylation). However, acidic conditions may cleave the Boc group, necessitating pH control during multi-step syntheses .

Q. What strategies mitigate byproduct formation during Boc protection?

  • Anhydrous conditions with molecular sieves to scavenge water.
  • Slow reagent addition to manage exothermic side reactions.
  • Scavengers like DMAP to trap acidic byproducts.
    Post-reaction flash chromatography effectively isolates the product .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

Density Functional Theory (DFT) calculations can model sulfinate group reactivity, predicting susceptibility to oxidation or nucleophilic attack. Molecular dynamics simulations assess Boc group stability under varying pH/temperature conditions .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • LC-MS/MS identifies and quantifies low-abundance byproducts.
  • NMR relaxation experiments detect residual solvents or degradation products.
  • Elemental analysis verifies stoichiometric purity of the sulfinate group .

Q. How does the sulfinate group’s redox behavior impact its applications in catalysis or medicinal chemistry?

The sulfinate moiety can act as a leaving group in nucleophilic substitutions or participate in redox reactions (e.g., oxidation to sulfone). Its dual reactivity makes it valuable in prodrug design or as a ligand in transition-metal catalysis. Stability studies under physiological conditions are recommended for biomedical applications .

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